molecular formula C7H12O4 B3003429 2,2-Dimethoxycyclobutane-1-carboxylic acid CAS No. 1936675-61-4

2,2-Dimethoxycyclobutane-1-carboxylic acid

Cat. No. B3003429
CAS RN: 1936675-61-4
M. Wt: 160.169
InChI Key: SBRMABIZJLKMAE-UHFFFAOYSA-N
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Description

“2,2-Dimethoxycyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1936675-61-4 . It has a molecular weight of 160.17 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “2,2-Dimethoxycyclobutane-1-carboxylic acid” is 1S/C7H12O4/c1-10-7(11-2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

The [2 + 2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in natural products with diverse pharmaceutical activities2,2-Dimethoxycyclobutane-1-carboxylic acid can serve as a precursor in the synthesis of cyclobutane-containing compounds, which are prevalent in various drugs and drug prototypes exhibiting antibacterial, anti-viral, and immunosuppressant properties .

Medicinal Chemistry

In medicinal chemistry, cyclobutane motifs are crucial synthetic building blocks. They are used to modulate and design structures to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, the cyclobutane structure was used to increase the selectivity towards the JAK1 receptor by 28 times in the development of the FDA-approved drug Abrocitinib .

Environmental Science

Finally, in environmental science, this compound can be studied for its degradation products and their environmental impact. Understanding its breakdown can help in assessing the ecological safety of chemicals derived from it.

Each of these applications demonstrates the versatility and importance of 2,2-Dimethoxycyclobutane-1-carboxylic acid in scientific research and industry. Its role in synthesizing cyclobutane-containing compounds is particularly noteworthy due to the wide range of biological activities these structures exhibit .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2,2-Dimethoxycyclobutane-1-carboxylic acid” can be found in the provided link .

Mechanism of Action

Mode of Action

Carboxylic acids can undergo decarboxylation, a process where a carbon atom in the form of carbon dioxide breaks off from the larger molecule . This process can influence the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including decarboxylation . This process can influence multiple biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

The decarboxylation process associated with carboxylic acids can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethoxycyclobutane-1-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name

2,2-dimethoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(11-2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRMABIZJLKMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936675-61-4
Record name 2,2-dimethoxycyclobutane-1-carboxylic acid
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